molecular formula C16H25N3O2 B1418721 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine CAS No. 886364-97-2

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

Cat. No.: B1418721
CAS No.: 886364-97-2
M. Wt: 291.39 g/mol
InChI Key: LBUYCRLVNHYWHB-UHFFFAOYSA-N
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Description

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a pyridin-4-ylmethyl group attached to the nitrogen atom at the 3-position of the piperidine ring

Preparation Methods

The synthesis of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine typically involves the following steps:

    Protection of the Piperidine Nitrogen: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Pyridin-4-ylmethyl Group: The protected piperidine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the pyridin-4-ylmethyl group at the 3-position of the piperidine ring.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the pyridine ring to piperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield piperidine derivatives.

Scientific Research Applications

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to its target, facilitating its biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine can be compared with other similar compounds, such as:

    1-Boc-3-N-(Pyridin-3-ylmethyl)-amino-piperidine: Similar structure but with the pyridinyl group at the 3-position, which may result in different chemical and biological properties.

    1-Boc-3-N-(Pyridin-2-ylmethyl)-amino-piperidine: Similar structure but with the pyridinyl group at the 2-position, which may affect its reactivity and binding affinity.

    1-Boc-3-N-(Phenylmethyl)-amino-piperidine: Contains a phenylmethyl group instead of a pyridinylmethyl group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYCRLVNHYWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661554
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-97-2
Record name tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-97-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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